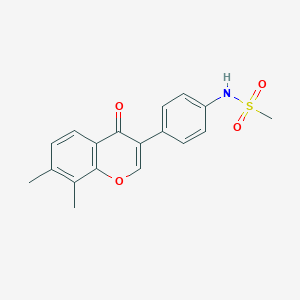

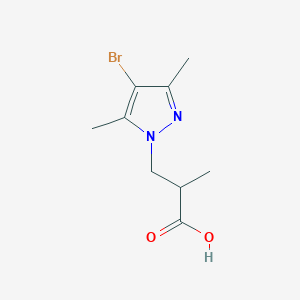

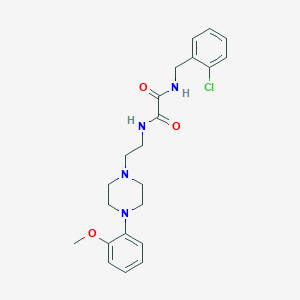

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The bromo and methyl substituents on the pyrazole ring, along with the propanoic acid moiety, suggest potential for unique chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving regiospecific reactions and careful control of reaction conditions. For instance, the synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, requires regiospecificity and is confirmed by single-crystal X-ray analysis . Similarly, the synthesis of 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols involves a reaction in DMSO with iodine, followed by crystallization from an ethanol acetic acid mixture . These methods highlight the importance of reaction media, temperature, and purification techniques in obtaining the desired pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and single-crystal X-ray analysis. For example, compound was confirmed by X-ray analysis due to the difficulty of identifying regioisomers spectroscopically. The crystal structure can reveal important features such as hydrogen-bonded dimers in the case of carboxylic acid groups . Additionally, the molecular structure influences the physical properties and potential intermolecular interactions, as seen in antipyrine-like derivatives .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including interactions with primary and secondary amino functions to form stable adducts suitable for chromatographic analysis . The reactivity of the bromo substituent in the pyrazole ring can also facilitate further chemical modifications, as seen in the synthesis of bromo-substituted naphthalen-1-ols . These reactions are often optimized by adjusting parameters such as temperature and reagent concentration.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid group can lead to the formation of dimers and affect solubility and melting point . The substituents on the pyrazole ring can also impact the compound's stability, reactivity, and potential biological activity. The antimicrobial activities of some pyrazole derivatives have been explored, indicating their significance in medicinal chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

- Multi-Component Synthesis: A one-pot, multi-component condensation method was developed for synthesizing derivatives of 3,5-dimethyl-1H-pyrazole, showcasing efficient yields and environmentally friendly processes (Xiao, Lei, & Hu, 2011).

- Regioselective Synthesis: Research into the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines includes the use of 3-amino-5-methyl-1H-pyrazole (Martins et al., 2009).

Corrosion Inhibition

- Corrosion Inhibitors: A study on bipyrazolic-type organic compounds, including 3,5-dimethyl-1H-pyrazole derivatives, explored their potential as corrosion inhibitors, using density functional theory (DFT) to elucidate their efficiencies and reactive sites (Wang et al., 2006).

Biological Activity

- Antibacterial Activity: New 3,5-dimethyl-1H-pyrazole derivatives were synthesized and exhibited good antibacterial activity against several bacterial species (Al-Smaisim, 2012).

- Anticancer Activity: Synthesis and evaluation of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole were conducted, with some compounds showing promising anticancer activity (Metwally, Abdelrazek, & Eldaly, 2016).

Molecular Interactions

- Drug Candidates: Pyrazole-based drug molecules, including 3,5-dimethyl-1H-pyrazole derivatives, were evaluated for their interactions against S. aureus DNA gyrase, revealing potential antimicrobial activities (Shubhangi et al., 2019).

Mecanismo De Acción

The mechanism of action of pyrazole derivatives is not specifically known, but they have been used in the study of the mechanism of action of several drugs, as well as in the development of new drugs.

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-5(9(13)14)4-12-7(3)8(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLIXBYMKOSUCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C(=O)O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/no-structure.png)

![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3013286.png)

![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3013291.png)

![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)

![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)

![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)